2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-
Brand Name: Vulcanchem
CAS No.: 59223-29-9
VCID: VC18682094
InChI: InChI=1S/C17H14ClN3O7S2/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28)
SMILES:
Molecular Formula: C17H14ClN3O7S2
Molecular Weight: 471.9 g/mol

2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-

CAS No.: 59223-29-9

Cat. No.: VC18682094

Molecular Formula: C17H14ClN3O7S2

Molecular Weight: 471.9 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- - 59223-29-9

Specification

CAS No. 59223-29-9
Molecular Formula C17H14ClN3O7S2
Molecular Weight 471.9 g/mol
IUPAC Name 6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid
Standard InChI InChI=1S/C17H14ClN3O7S2/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28)
Standard InChI Key QFEWOTSBMWXFIZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N

Introduction

2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- is a complex organic compound belonging to the class of naphthalene sulfonates. It features a naphthalene ring structure, which is known for its stability and aromatic properties, making it suitable for various chemical applications. The compound includes a sulfonic acid group, an azo linkage, and multiple functional groups that enhance its solubility and reactivity in water, benefiting biological and industrial uses.

Synthesis

The synthesis of 2-Naphthalenesulfonic acid derivatives typically involves several steps, including the sulfonation of naphthalene followed by azo coupling reactions. The process requires careful control of reaction conditions such as temperature, concentration of reactants, and reaction time to ensure high yields and purity of the final product.

Applications

This compound is primarily used in dye manufacturing and as a dispersant in various applications due to its ability to stabilize colloidal systems. Its unique combination of functional groups makes it particularly valuable in dye chemistry and related fields.

Similar Compounds

Several compounds share structural similarities with 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-. Notable examples include:

Compound NameMolecular FormulaUnique Features
6-Amino-5-(4-chloro-5-methylsulfonylphenyl)azo-naphthaleneContains a different sulfonyl group
Disodium 6-amino-5-(4-amino-sulfophenyl)azo-naphthaleneFeatures disodium salt form
1-Naphthalenesulfonic acid derivativesVariesDifferent naphthalene substitutions

These compounds are distinguished by variations in their functional groups or salt forms, impacting their solubility, reactivity, and application potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator